molecular formula C30H23N B3027045 N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine CAS No. 122215-84-3

N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine

Cat. No.: B3027045
CAS No.: 122215-84-3
M. Wt: 397.5 g/mol
InChI Key: VXKVZTGWNITVPY-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS: 122215-84-3, molecular formula: C₃₀H₂₃N, molecular weight: 397.51) is a triarylamine derivative characterized by two biphenyl groups and one phenyl group attached to a central nitrogen atom. It serves as a structural motif in organic electronics and pharmaceuticals due to its extended π-conjugation and charge-transport properties . The compound is stored under dry conditions at room temperature and exhibits hazards related to skin/eye irritation and toxicity upon ingestion (H302, H315, H319) .

Properties

IUPAC Name

N,4-diphenyl-N-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N/c1-4-10-24(11-5-1)26-16-20-29(21-17-26)31(28-14-8-3-9-15-28)30-22-18-27(19-23-30)25-12-6-2-7-13-25/h1-23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKVZTGWNITVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine typically involves the coupling of biphenyl derivatives with amine groups. One common method is the Ullmann reaction, which involves the coupling of aryl halides with amines in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-N-phenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted biphenyl compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
  • Structure : Incorporates a thiophene ring and hexyloxy substituents on biphenyl groups.
  • Synthesis : Prepared via Buchwald–Hartwig cross-coupling, highlighting the role of palladium catalysts in triarylamine synthesis .
  • Properties : The hexyloxy groups enhance solubility and processability for optoelectronic applications, while the thiophene moiety introduces electron-rich characteristics, improving photovoltaic performance compared to the target compound .
N-([1,1'-Biphenyl]-4-yl)-N-(3,5-dimethoxyphenyl)-[1,1'-biphenyl]-4-amine (2a)
  • Structure : Features electron-donating 3,5-dimethoxyphenyl substituents.
  • Synthesis : Achieved in 85% yield using a palladium-catalyzed C–C coupling reaction .
N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine
  • Structure : Contains a chloro substituent on one biphenyl ring.

Alkyl vs. Aryl Substituents on the Amine Nitrogen

N-Alkyl Derivatives (e.g., N-isobutyl-, N-sec-butyl-[1,1'-biphenyl]-4-amine)
  • Structure : Alkyl chains (isobutyl, sec-butyl) replace aryl groups on the nitrogen.
  • Synthesis : Nickel-catalyzed amination yields these derivatives with moderate efficiency (67–75%) .
  • Properties: Alkyl substituents reduce steric hindrance and improve solubility in nonpolar solvents, contrasting with the rigid, planar structure of the target compound, which favors solid-state π-stacking .

Extended Conjugation Systems

4''-Methyl-[1,1':4',1''-terphenyl]-4-amine (MPP)
  • Structure : Terphenyl backbone with a methyl substituent.

Data Table: Key Comparisons

Compound Name Molecular Formula Substituents Synthesis Method Yield (%) Key Properties/Applications Reference
N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine C₃₀H₂₃N Phenyl, biphenyl Not specified - Electronics, intermediate
N,N-Bis(4′-(hexyloxy)-biphenyl)thiophen-2-amine C₄₀H₄₄N₂O₂S Hexyloxy, thiophene Buchwald–Hartwig coupling - Optoelectronic devices
N-(3,5-Dimethoxyphenyl)-biphenyl-4-amine (2a) C₃₀H₂₅NO₂ 3,5-Dimethoxyphenyl Palladium-catalyzed coupling 85 High hole mobility
N,N-Di-biphenyl-4'-chloro-biphenyl-4-amine C₃₀H₂₂ClN Chloro Not specified - Thermal stability in OLEDs
N-Isobutyl-[1,1'-biphenyl]-4-amine C₁₆H₁₉N Isobutyl Nickel-catalyzed amination 75 Improved solubility

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C26_{26}H24_{24}N
  • Molecular Weight : 360.48 g/mol
  • CAS Number : 199121-98-7

Research indicates that compounds with biphenyl structures often exhibit interactions with biological macromolecules, influencing various cellular pathways. The biphenyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with target proteins.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of related biphenyl compounds. For instance, a synthesized derivative demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 62.5 µg/mL .

Anticancer Potential

The anticancer activity of biphenyl derivatives has been explored extensively. For example, compounds similar to this compound have shown efficacy against various cancer cell lines. In a study involving multiple derivatives, the most potent compound exhibited an IC50_{50} value of 193.93 µg/mL against A549 lung cancer cells .

Study 1: Antimicrobial Evaluation

A recent study synthesized several biphenyl derivatives and evaluated their antimicrobial activity. The results indicated that certain modifications to the biphenyl structure significantly enhanced antibacterial properties. The data showed that while some compounds were inactive, others displayed promising activity against common pathogens like Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
4b62.5Effective against Gram-positive bacteria
5a>500Inactive

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer activities, various biphenyl derivatives were tested against human cancer cell lines. The findings underscored the structural importance in determining biological efficacy.

CompoundCell LineIC50_{50} (µg/mL)Activity Level
7fA549193.93Moderate
ControlA549371.36High

Structure-Activity Relationship (SAR)

The SAR analysis suggests that the presence of specific functional groups in the biphenyl structure significantly influences biological activity. The introduction of electron-donating or withdrawing groups can modulate the compound's interaction with biological targets.

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